3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
Description
3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid (CAS: 1233323-61-9) is a bicyclic compound featuring a rigid azabicyclo[3.3.1]nonane scaffold. Its structure includes a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid moiety at the 7-position. The molecular formula is C₁₃H₂₁NO₅ (MW: 271.31 g/mol), with stereochemical specifications noted as (1R,5S,7r) or (1R,5S) in various sources . This compound is primarily utilized as a building block in organic synthesis, particularly in peptide chemistry, where the Boc group offers temporary protection for amines during coupling reactions .
Key physical properties include a melting point of ~126°C (analogue data from similar compounds) and stability under basic conditions, typical of Boc-protected amines. Its synthesis involves multistep procedures, such as starting from cyclohexenylpyrrolidine derivatives and bromomethyl-acrylic acid esters, followed by hydrogenation and Boc-protection .
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-10(8-15)6-11(5-9)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFGMUIRMCCXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with targets.
Biological Activity
3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, a bicyclic compound, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butoxycarbonyl group and a bicyclic azabicyclo framework. The biological implications of this compound are significant, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C13H21NO5
- Molecular Weight : 271.313 g/mol
- CAS Number : 1233323-61-9
- Purity : Typically ≥ 95% .
Anticancer Properties
Research indicates that compounds with a bicyclic structure similar to 3-azabicyclo[3.3.1]nonane exhibit anticancer properties. For instance, derivatives of bicyclo compounds have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation. A study highlighted the synthesis of derivatives that demonstrated significant cytotoxicity against breast cancer cells, suggesting that modifications on the bicyclic framework can enhance biological activity .
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit fatty acid synthase (FASN), a critical enzyme in lipid metabolism that is often upregulated in cancer cells .
- Receptor Interaction : The structural features of this compound may allow it to interact with various protein receptors, potentially modulating signaling pathways involved in cell growth and survival .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer potential of bicyclic derivatives.
- Method : In vitro assays were conducted on several cancer cell lines.
- Results : The study found that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anti-proliferative effects.
- Mechanistic Insights :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO5 |
| Molecular Weight | 271.313 g/mol |
| CAS Number | 1233323-61-9 |
| Purity | ≥ 95% |
| Anticancer Activity (IC50) | Micromolar range |
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxicity against breast cancer cells |
| Mechanism | Induction of apoptosis via ROS increase |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique bicyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is , and it has a molecular weight of approximately 269.34 g/mol. The presence of the azabicyclo structure contributes to its potential reactivity and utility in synthetic pathways.
Medicinal Chemistry
Drug Development:
The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its azabicyclo structure is often associated with bioactive compounds, particularly in the development of analgesics and anti-inflammatory drugs. Researchers have explored its potential as a scaffold for designing new drug candidates targeting neurological disorders due to its ability to cross the blood-brain barrier.
Case Study:
In a study focused on synthesizing novel analgesics, derivatives of 3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid were tested for their efficacy in pain relief models. Results indicated that certain derivatives exhibited enhanced potency compared to existing analgesics, highlighting the compound's potential in pain management therapies .
Organic Synthesis
Synthetic Intermediates:
This compound is frequently utilized as an intermediate in organic synthesis due to its reactivity and ability to facilitate various chemical transformations. The Boc group can be selectively removed under mild conditions, allowing for further functionalization of the molecule.
Applications in Total Synthesis:
Researchers have employed this compound in the total synthesis of complex natural products. Its ability to act as a versatile building block has been demonstrated in the synthesis of alkaloids and other biologically active natural products.
Example:
A notable example includes its use in synthesizing marine natural products that exhibit anticancer properties. The strategic incorporation of this bicyclic structure allowed chemists to achieve significant synthetic milestones with high yields .
Material Science
Polymer Chemistry:
The compound has also found applications in polymer science, particularly in developing new materials with tailored properties. Its reactive functional groups can be incorporated into polymer backbones, leading to materials with specific mechanical or thermal properties.
Nanomaterials:
Recent studies have investigated the use of this compound in creating nanostructured materials for drug delivery systems. The compound's unique structure allows for enhanced interaction with biological membranes, facilitating targeted delivery mechanisms .
Analytical Chemistry
Analytical Standards:
Due to its unique structural features, this compound is employed as an analytical standard in various spectroscopic methods such as NMR and mass spectrometry. Its distinct fragmentation patterns provide valuable insights into the characterization of related compounds.
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug development for analgesics | Enhanced potency observed in derivatives |
| Organic Synthesis | Intermediate for total synthesis | Key role in synthesizing complex natural products |
| Material Science | Polymer chemistry and nanomaterials | Improved drug delivery systems |
| Analytical Chemistry | Standards for NMR and mass spectrometry | Unique fragmentation patterns |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a detailed comparison of structurally related bicyclic compounds, emphasizing differences in substituents, stereochemistry, and functional groups:
Structural and Functional Analysis
Stereochemistry : The target compound’s (1R,5S,7r) configuration contrasts with the exo isomer (sc-351560), which exhibits distinct spatial arrangements affecting intermolecular interactions and solubility .
Protecting Groups :
- Boc : Stable under basic conditions but cleaved by trifluoroacetic acid (TFA) .
- Cbz : Requires catalytic hydrogenation for removal, limiting compatibility with reducible functional groups .
Additional Functional Groups : The 9-oxo derivative (CAS: 1638643-12-5) introduces a ketone, enabling further derivatization (e.g., hydrazone formation) but complicating synthesis due to racemic mixtures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
